molecular formula C19H15BrN2O4S B15284378 2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B15284378
M. Wt: 447.3 g/mol
InChI Key: RVSFNOLIDXLKEZ-CXUHLZMHSA-N
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Description

[2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a complex organic compound that features a brominated phenyl group, a thiazolidinone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid typically involves multiple steps. One common approach starts with the bromination of a phenyl derivative to introduce the bromine atom. This is followed by the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-halo ketone. The final step involves the coupling of the thiazolidinone intermediate with a phenoxyacetic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

    Coupling Reactions: The phenoxyacetic acid moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazolidinone ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. Researchers are exploring its use in developing new therapeutic agents.

Industry

In industry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The brominated phenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    [2-bromo-4-methylphenyl)acetic acid: A simpler compound with similar brominated phenyl and acetic acid moieties but lacking the thiazolidinone ring.

    [4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid: Similar structure but without the bromine atom.

Uniqueness

The uniqueness of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid lies in its combination of a brominated phenyl group, a thiazolidinone ring, and an acetic acid moiety. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15BrN2O4S

Molecular Weight

447.3 g/mol

IUPAC Name

2-[2-bromo-4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15BrN2O4S/c1-11-2-5-13(6-3-11)21-19-22-18(25)16(27-19)9-12-4-7-15(14(20)8-12)26-10-17(23)24/h2-9H,10H2,1H3,(H,23,24)(H,21,22,25)/b16-9+

InChI Key

RVSFNOLIDXLKEZ-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)S2

Origin of Product

United States

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